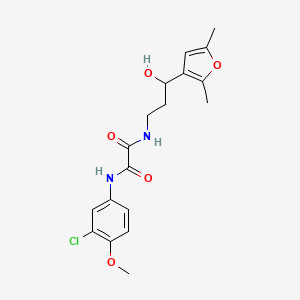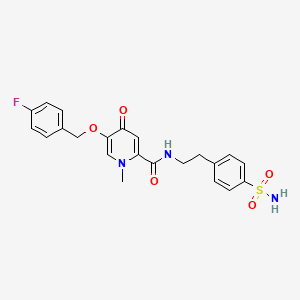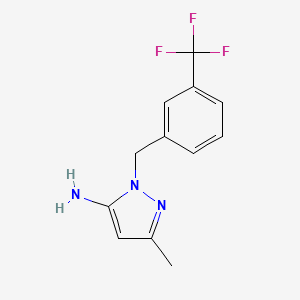
(4-Pyridinylsulfanyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Pyridinylsulfanyl)acetic acid hydrochloride, also known as PASH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PASH is a sulfhydryl-containing compound that has been shown to possess unique chemical properties, making it a promising candidate for a variety of research applications.
作用機序
The mechanism of action of (4-Pyridinylsulfanyl)acetic acid hydrochloride is not fully understood, but it is believed to involve the formation of complexes with metal ions and the modulation of redox signaling pathways. (4-Pyridinylsulfanyl)acetic acid hydrochloride has been shown to inhibit the activity of reactive oxygen species, which are known to play a role in a variety of diseases.
Biochemical and Physiological Effects:
(4-Pyridinylsulfanyl)acetic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. (4-Pyridinylsulfanyl)acetic acid hydrochloride has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using (4-Pyridinylsulfanyl)acetic acid hydrochloride in lab experiments is its high yield and stability. (4-Pyridinylsulfanyl)acetic acid hydrochloride is also relatively easy to synthesize, making it a cost-effective compound for research applications. However, one of the limitations of using (4-Pyridinylsulfanyl)acetic acid hydrochloride is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are many potential future directions for research on (4-Pyridinylsulfanyl)acetic acid hydrochloride. One area of interest is the development of (4-Pyridinylsulfanyl)acetic acid hydrochloride-based drug delivery systems, which could be used to target specific cells or tissues in the body. Another area of interest is the investigation of (4-Pyridinylsulfanyl)acetic acid hydrochloride as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of (4-Pyridinylsulfanyl)acetic acid hydrochloride and its potential applications in drug discovery and development.
Conclusion:
In conclusion, (4-Pyridinylsulfanyl)acetic acid hydrochloride, or (4-Pyridinylsulfanyl)acetic acid hydrochloride, is a promising compound with many potential applications in drug discovery and development. Its unique chemical properties and biological activities make it an attractive candidate for further research. While there are still many unanswered questions about the mechanism of action of (4-Pyridinylsulfanyl)acetic acid hydrochloride, its potential applications in a variety of fields make it an exciting area of research for the future.
合成法
The synthesis of (4-Pyridinylsulfanyl)acetic acid hydrochloride involves the reaction of pyridine-4-thiol with chloroacetic acid in the presence of a base catalyst. The resulting product is then purified using standard techniques such as recrystallization or column chromatography. The yield of (4-Pyridinylsulfanyl)acetic acid hydrochloride is typically high, making it an attractive compound for large-scale synthesis.
科学的研究の応用
(4-Pyridinylsulfanyl)acetic acid hydrochloride has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. (4-Pyridinylsulfanyl)acetic acid hydrochloride has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
特性
IUPAC Name |
2-pyridin-4-ylsulfanylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S.ClH/c9-7(10)5-11-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZSICOXCTVGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyridinylsulfanyl)acetic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

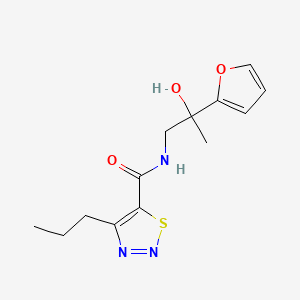

![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)
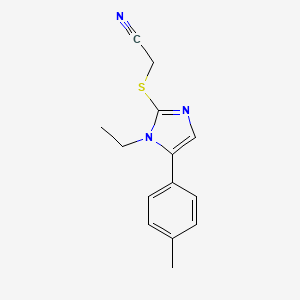
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide](/img/structure/B2396449.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2396450.png)
![4-Bromo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2396451.png)

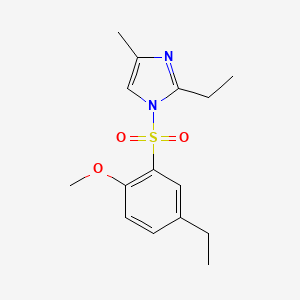

![2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2396459.png)
